Structural Differentiation: 2,4,6-Trimethyl Substitution and alpha-(2-Methylallyl) Side Chain vs. Terpinyl Acetate and Myraldyl Acetate
The target compound features a 2,4,6-trimethyl substitution on the cyclohexene ring and an alpha-(2-methylallyl) side chain, contrasting with terpinyl acetate (α,α,4-trimethyl) and myraldyl acetate (4-methyl-3-pentenyl side chain) [1]. This structural difference is expected to alter odor threshold and character, as demonstrated by the class-wide property that tri- and tetra-substituted cyclohexen-1-methyl acetates harmonize odor notes without domination [1]. Direct quantitative olfactory data for the target compound are not publicly available; thus, this evidence is based on class-level inference.
| Evidence Dimension | Substitution pattern and side chain structure |
|---|---|
| Target Compound Data | 2,4,6-trimethyl substitution, alpha-(2-methylallyl) acetate |
| Comparator Or Baseline | Terpinyl acetate (α,α,4-trimethyl); Myraldyl acetate (4-methyl-3-pentenyl side chain) |
| Quantified Difference | Not quantified; structural distinction only |
| Conditions | Structural analysis based on CAS and IUPAC nomenclature |
Why This Matters
Structural uniqueness can confer proprietary odor profiles and potential intellectual property advantages for fragrance formulators.
- [1] US Patent 4,609,491, 'Tri- and tetra-substituted cyclohexen-1-methyl acetates as odorants', filed 1986. View Source
